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Compound of Interest

Compound Name: PROTAC AR-V7 degrader-1

Cat. No.: B10832103 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
PROTAC (Proteolysis Targeting Chimera) technology has emerged as a powerful strategy in

drug discovery to target and eliminate disease-causing proteins. PROTAC AR-V7 degrader-1
is a specialized heterobifunctional molecule designed to induce the degradation of both the full-

length androgen receptor (AR) and its splice variant, AR-V7. The AR-V7 variant, which lacks

the ligand-binding domain, is a key driver of resistance to anti-androgen therapies in castration-

resistant prostate cancer (CRPC). By hijacking the cell's natural protein disposal system,

PROTAC AR-V7 degrader-1 offers a promising therapeutic approach to overcome this

resistance.

This document provides detailed application notes and protocols for the synthesis, purification,

and characterization of PROTAC AR-V7 degrader-1 (CAS: 2767440-24-2), a compound that

recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the AR DNA-binding domain (DBD).
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Parameter Value Cell Line Reference

DC₅₀ (AR-V7) 0.32 µM 22Rv1 [1]

DC₅₀ (full-length AR) 2.67 µM - [2]

DC₅₀ (AR-V7) 2.64 µM - [2]

EC₅₀ (Cell

Proliferation)
0.88 µM 22Rv1 [1]

Molecular Formula C₄₁H₅₂N₆O₆S₂ -

Molecular Weight 789.02 g/mol -

CAS Number 2767440-24-2 -

Signaling Pathway and Mechanism of Action
PROTAC AR-V7 degrader-1 functions by forming a ternary complex between the target

proteins (AR and AR-V7) and the VHL E3 ubiquitin ligase. This proximity induces the poly-

ubiquitination of the AR proteins, marking them for degradation by the 26S proteasome. This

degradation leads to the downregulation of AR-driven gene expression, inhibition of cell

proliferation, and induction of apoptosis in prostate cancer cells.
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PROTAC AR-V7 Degrader-1 Mechanism of Action
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Caption: Mechanism of action of PROTAC AR-V7 degrader-1.
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Experimental Protocols
The synthesis of PROTAC AR-V7 degrader-1 involves a multi-step process: the synthesis of

the AR-V7 binder (VPC-14228), the VHL E3 ligase ligand, a suitable linker, and their

subsequent conjugation. The following is a representative synthetic protocol based on

established chemical principles for PROTAC synthesis.
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Synthetic Workflow for PROTAC AR-V7 Degrader-1
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Caption: General synthetic workflow for PROTAC AR-V7 degrader-1.
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Materials and Reagents
All reagents and solvents should be of analytical grade and used as received from

commercial suppliers unless otherwise noted.

Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon).

Thin-layer chromatography (TLC) on silica gel plates is used to monitor reaction progress.

Flash column chromatography is performed using silica gel (230-400 mesh).

Protocol 1: Synthesis of VPC-14228 (AR-V7 Binder)
A plausible synthesis for VPC-14228 (4-(4-phenylthiazol-2-yl)morpholine) is as follows:

Step 1: Synthesis of 2-bromo-1-phenylethan-1-one. To a solution of acetophenone in a

suitable solvent (e.g., diethyl ether or acetic acid), add bromine dropwise at 0°C. Stir the

reaction mixture at room temperature until completion. After reaction completion, the product

can be isolated by extraction and purified by recrystallization.

Step 2: Synthesis of 4-(4-phenylthiazol-2-yl)morpholine. A mixture of 2-bromo-1-

phenylethan-1-one and morpholine-4-carbothioamide in ethanol is heated to reflux. The

reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the

product is precipitated, filtered, and purified by column chromatography.

Protocol 2: Synthesis of a Functionalized VHL Ligand
A common VHL ligand precursor with a handle for linker attachment can be synthesized as

follows:

Step 1: Synthesis of a protected hydroxyproline derivative. Commercially available

(2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is subjected to a

series of protection and modification steps to introduce a functional group for linker

attachment, often an amine or a carboxylic acid, at a solvent-exposed position.

Step 2: Coupling with other fragments. The modified hydroxyproline derivative is then

coupled with other necessary fragments to complete the VHL ligand structure, often involving

amide bond formation reactions.
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Protocol 3: Synthesis of the Linker and Final
Conjugation
A common strategy for PROTAC synthesis is to use a linker with two different reactive

functional groups. For example, a PEG-based linker with a terminal carboxylic acid and a

terminal amine.

Step 1: Amide coupling of VHL ligand and linker. The VHL ligand with a free amine is reacted

with a linker containing an activated carboxylic acid (e.g., using HATU or HOBt/EDC as

coupling agents) in a solvent like DMF with a base such as DIPEA. The product is purified by

column chromatography.

Step 2: Final amide coupling with VPC-14228 derivative. A derivative of VPC-14228 with a

free amine is then coupled to the VHL-linker conjugate which has a free carboxylic acid,

using similar amide coupling conditions as in Step 1.

Protocol 4: Purification
The final crude PROTAC is purified by reverse-phase high-performance liquid chromatography

(RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1%

trifluoroacetic acid (TFA) or formic acid. The fractions containing the pure product are collected

and lyophilized to yield the final compound.

Protocol 5: Characterization
The identity and purity of the synthesized PROTAC AR-V7 degrader-1 are confirmed by:

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical

structure.

High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular

formula.

Analytical HPLC: To determine the purity of the final compound.

Protocol 6: In Vitro Degradation Assay
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Cell Culture: Culture 22Rv1 cells (which endogenously express both full-length AR and AR-

V7) in appropriate media.

Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells

with increasing concentrations of PROTAC AR-V7 degrader-1 (e.g., 0.1, 0.3, 1, 3, 10 µM) or

DMSO as a vehicle control for 24 hours.

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer

containing protease and phosphatase inhibitors.

Western Blotting: Determine the protein concentration of the lysates using a BCA assay.

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe

the membrane with primary antibodies against AR (N-terminal), AR-V7, and a loading control

(e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated

secondary antibodies and visualize the protein bands using an enhanced

chemiluminescence (ECL) detection system.

Quantification: Densitometry analysis of the western blot bands is performed to quantify the

degradation of AR and AR-V7 relative to the loading control. The DC₅₀ value can be

calculated by plotting the percentage of protein remaining against the log of the PROTAC

concentration.

Conclusion
This document provides a comprehensive overview and a set of detailed protocols for the

synthesis, purification, and in vitro evaluation of PROTAC AR-V7 degrader-1. The provided

information is intended to serve as a valuable resource for researchers in the field of targeted

protein degradation and prostate cancer drug development. The successful synthesis and

application of this PROTAC have the potential to advance the development of novel

therapeutics for CRPC.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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